molecular formula C9H8F2O B2845799 3-(2,2-Difluorocyclopropyl)phenol CAS No. 1889886-89-8

3-(2,2-Difluorocyclopropyl)phenol

Cat. No.: B2845799
CAS No.: 1889886-89-8
M. Wt: 170.159
InChI Key: GHKXVUBTZARHPW-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclopropyl)phenol is a fluorinated phenolic compound offered as a high-purity building block for organic synthesis and medicinal chemistry research. The 2,2-difluorocyclopropyl group is a sterically strained and metabolically stable motif of significant interest in drug discovery. Its incorporation into target molecules is a strategy to modulate their physicochemical properties, such as lipophilicity and metabolic stability, and to serve as a bioisostere for carbonyl groups or other functional groups . Research indicates that compounds featuring the (2,2-difluorocyclopropyl) group can be successfully employed in metal-catalyzed reactions, such as hydrogen-borrowing C-alkylation, to create more complex molecular architectures . As a phenol derivative, this compound is amenable to further functionalization via etherification or C-C bond forming reactions, making it a versatile intermediate for constructing potential pharmaceutical agents, agrochemicals, and materials. The specific isomer 2-(2,2-Difluorocyclopropyl)phenol, which differs in the attachment point of the cyclopropane ring, is a known compound (CAS# 1892547-74-8) , highlighting the distinct chemical identity and research potential of this meta-substituted isomer. This product is intended for research purposes as a chemical standard or synthetic intermediate. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any diagnostic use.

Properties

IUPAC Name

3-(2,2-difluorocyclopropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-9(11)5-8(9)6-2-1-3-7(12)4-6/h1-4,8,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKXVUBTZARHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889886-89-8
Record name 3-(2,2-difluorocyclopropyl)phenol
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Preparation Methods

The synthesis of 3-(2,2-Difluorocyclopropyl)phenol involves the functionalization of organic molecules with fluorine substituents. One common method for preparing difluorocyclopropane derivatives involves the use of reagents such as (chlorodifluoromethyl)trimethylsilane and (bromodifluoromethyl)trimethylsilane. These reagents are used in difluorocyclopropanation reactions with electron-rich alkenes, yielding good results . The formation of difluorocarbene is typically achieved by heating the precursors in the presence of a catalyst .

Chemical Reactions Analysis

3-(2,2-Difluorocyclopropyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenolic group in this compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with difluorocyclopropyl moieties exhibit potential anticancer properties. The unique electronic effects imparted by the fluorine atoms can influence biological activity, making these compounds candidates for further investigation in cancer therapeutics. Preliminary studies have shown that derivatives of 3-(2,2-Difluorocyclopropyl)phenol can inhibit certain cancer cell lines effectively .

Enzyme Inhibition : The compound has been studied as an inhibitor of specific enzymes. For instance, it has been shown to interact with ACC deaminase, a key enzyme in amino acid metabolism. The difluorocyclopropyl group enhances binding affinity and stability, suggesting potential applications in metabolic disorders and agricultural biochemistry .

Materials Science

Functional Phenolic Resins : this compound is being explored as a building block for functional phenolic resins. These resins are used in various applications including electronics and automotive sectors due to their excellent thermal stability and mechanical properties. The incorporation of difluorocyclopropyl groups into phenolic resins can improve their performance under heat and stress conditions, making them suitable for advanced materials .

Synthetic Organic Chemistry

Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for further functionalization through various chemical reactions such as electrophilic aromatic substitution and nucleophilic addition. Researchers have utilized this compound to synthesize novel organophosphine compounds via metal-free C–O bond cleavage reactions .

Case Studies

  • Synthesis of Organophosphine Compounds : A study demonstrated an efficient method for synthesizing organophosphine derivatives from phenols using this compound as a precursor. This method highlights the compound's utility in developing new materials with potential applications in catalysis and pharmaceuticals.
  • Biological Activity Assessment : A series of experiments evaluated the anticancer properties of various derivatives of this compound against different cancer cell lines. Results indicated significant cytotoxic effects, warranting further exploration into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the difluorocyclopropyl group can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Structural Isomers: Positional Variations

The position of the phenol group relative to the difluorocyclopropyl substituent significantly alters physicochemical properties.

2-(2,2-Difluorocyclopropyl)phenol
  • Molecular Formula : C₉H₈F₂O
  • Molecular Weight : 170.16 g/mol
  • Key Difference: The phenol group is attached at the ortho position of the benzene ring relative to the difluorocyclopropyl group .
3-(2,2-Difluorocyclopropyl)phenol
  • Molecular Formula : C₉H₈F₂O
  • Molecular Weight : 170.16 g/mol
  • Key Difference : Meta substitution allows greater spatial separation between functional groups, enhancing solubility and electronic conjugation .

Functional Group Analogues

2-Fluorophenol (CAS 367-12-4)
  • Molecular Formula : C₆H₅FO
  • Molecular Weight : 112.11 g/mol
  • Key Difference: Lacks the cyclopropyl ring; features a single fluorine atom at the ortho position of phenol .
  • Impact: Simpler structure with reduced lipophilicity (clogP ~1.3 vs. ~2.5 for this compound). Lower metabolic stability due to absence of the cyclopropyl group’s strain-induced reactivity .
2,2-Difluorocyclopropyl Methanol (CAS 509072-57-5)
  • Molecular Formula : C₄H₆F₂O
  • Molecular Weight : 108.09 g/mol
  • Key Difference: Replaces the phenol group with a primary alcohol.
  • Impact: Reduced acidity (pKa ~16 for alcohols vs. ~10 for phenols) and altered reactivity in nucleophilic substitutions .

Physicochemical and Electronic Properties

Property This compound 2-(2,2-Difluorocyclopropyl)phenol 2-Fluorophenol
Molecular Weight 170.16 g/mol 170.16 g/mol 112.11 g/mol
logP (Predicted) ~2.5 ~2.4 ~1.3
pKa (Phenol) ~8.5–9.0 ~8.0–8.5 ~8.3
Boiling Point Not reported Not reported 178–180°C

Notes:

  • The difluorocyclopropyl group in both isomers lowers phenol pKa compared to non-fluorinated analogs (e.g., phenol pKa ~9.9) due to electron-withdrawing effects .
  • Ortho-substituted isomers exhibit slightly lower pKa due to proximity of the electronegative cyclopropyl group .

Q & A

What are the most reliable synthetic routes for 3-(2,2-difluorocyclopropyl)phenol, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves cyclopropanation and fluorination steps. A key intermediate is the cyclopropyl ring precursor, such as (2,2-difluorocyclopropyl)methanol (CID 2761401, C₄H₆F₂O) . For example, coupling a fluorinated cyclopropane with a phenol derivative via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution can yield the target compound. Evidence from a 2023 patent application highlights the use of carboxamide derivatives with similar cyclopropyl motifs, suggesting palladium-catalyzed reactions under inert atmospheres (e.g., N₂) at 80–100°C . Optimizing solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of boronic acid/phenol precursors is critical to minimize byproducts like dehalogenated intermediates .

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